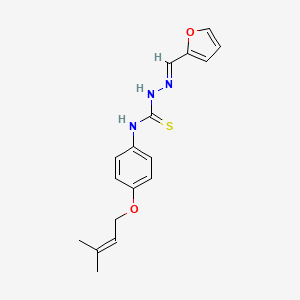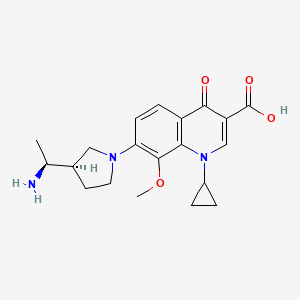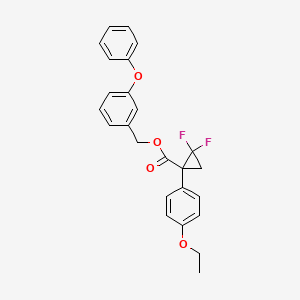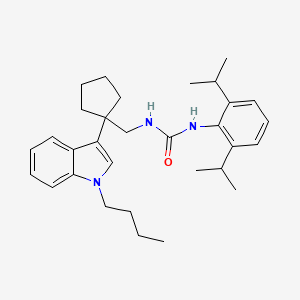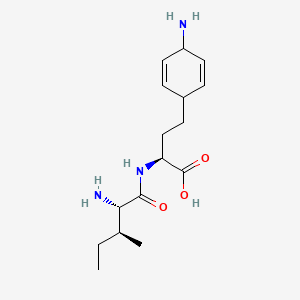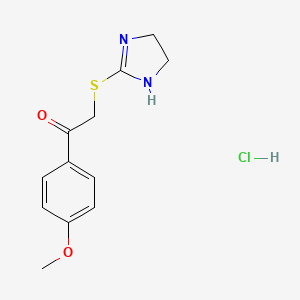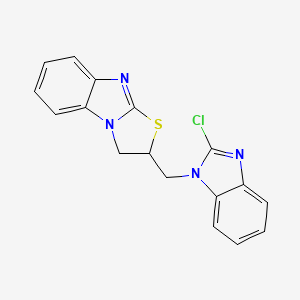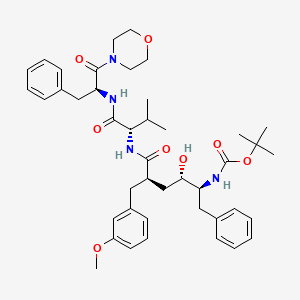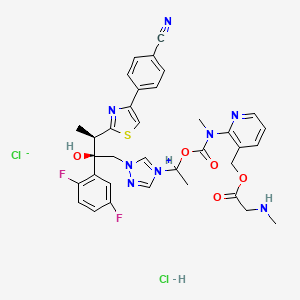
Isavuconazonium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isavuconazonium chloride is a second-generation triazole antifungal compound. It is a prodrug of isavuconazole, which means it is converted into the active form, isavuconazole, in the body. This compound is used primarily for the treatment of invasive aspergillosis and mucormycosis, serious fungal infections that can be life-threatening, especially in immunocompromised patients .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of isavuconazonium chloride involves multiple steps, including the formation of a triazolium salt tethered to isavuconazole via an ester moiety. One of the key steps in the synthesis is the use of an anion exchange resin to introduce the HSO4 anion into the formulation of the quaternary ammonium salt . The overall yield of the process is approximately 57%, with a high-performance liquid chromatography purity of 97.25% .
Industrial Production Methods
Industrial production of this compound typically involves the use of stable intermediates and optimized reaction conditions to ensure high yield and purity. The process is designed to be cost-effective and scalable, making it feasible for large-scale manufacturing .
Analyse Des Réactions Chimiques
Types of Reactions
Isavuconazonium chloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which can be used for further research and development in antifungal therapies .
Applications De Recherche Scientifique
Isavuconazonium chloride has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the synthesis and reactions of triazole antifungals.
Biology: It is used to study the mechanisms of fungal infections and the body’s response to antifungal treatments.
Medicine: It is used in clinical trials and treatments for invasive fungal infections, particularly in immunocompromised patients.
Industry: It is used in the development of new antifungal drugs and formulations
Mécanisme D'action
Isavuconazonium chloride exerts its effects by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, an essential component of fungal cell membranes. By inhibiting this enzyme, this compound disrupts the integrity of the fungal cell membrane, leading to cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
Voriconazole: Another triazole antifungal used for similar indications.
Posaconazole: A triazole antifungal with a broader spectrum of activity.
Itraconazole: A triazole antifungal used for a variety of fungal infections.
Uniqueness
Isavuconazonium chloride is unique in its high solubility in water, which allows for intravenous administration without the need for a cyclodextrin vehicle. This reduces the risk of nephrotoxicity associated with cyclodextrin .
Propriétés
Numéro CAS |
497235-79-7 |
|---|---|
Formule moléculaire |
C35H36Cl2F2N8O5S |
Poids moléculaire |
789.7 g/mol |
Nom IUPAC |
[2-[1-[1-[(2R,3R)-3-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-(2,5-difluorophenyl)-2-hydroxybutyl]-1,2,4-triazol-4-ium-4-yl]ethoxycarbonyl-methylamino]pyridin-3-yl]methyl 2-(methylamino)acetate;chloride;hydrochloride |
InChI |
InChI=1S/C35H35F2N8O5S.2ClH/c1-22(33-42-30(18-51-33)25-9-7-24(15-38)8-10-25)35(48,28-14-27(36)11-12-29(28)37)19-45-21-44(20-41-45)23(2)50-34(47)43(4)32-26(6-5-13-40-32)17-49-31(46)16-39-3;;/h5-14,18,20-23,39,48H,16-17,19H2,1-4H3;2*1H/q+1;;/p-1/t22-,23?,35+;;/m0../s1 |
Clé InChI |
QELOMWCWBPJMAS-XFERGYADSA-M |
SMILES isomérique |
C[C@@H](C1=NC(=CS1)C2=CC=C(C=C2)C#N)[C@](CN3C=[N+](C=N3)C(C)OC(=O)N(C)C4=C(C=CC=N4)COC(=O)CNC)(C5=C(C=CC(=C5)F)F)O.Cl.[Cl-] |
SMILES canonique |
CC(C1=NC(=CS1)C2=CC=C(C=C2)C#N)C(CN3C=[N+](C=N3)C(C)OC(=O)N(C)C4=C(C=CC=N4)COC(=O)CNC)(C5=C(C=CC(=C5)F)F)O.Cl.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


